molecular formula C20H14ClF3N2O4 B3696058 1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3696058
M. Wt: 438.8 g/mol
InChI Key: AQWAYIOQTWSKJM-LCYFTJDESA-N
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Description

The compound is a complex organic molecule. It contains a pyrimidinetrione group, which is a type of heterocyclic compound . The molecule also contains a trifluoromethyl group and a chloro group attached to a phenyl ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridines as key structural motifs . These are used in the agrochemical and pharmaceutical industries. The synthesis process often involves vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a pyridine moiety and a trifluoromethyl group . These groups contribute to the unique physicochemical properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of trifluoromethylpyridines . These compounds are used as intermediates in the synthesis of various agrochemicals and pharmaceuticals .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups contribute to the unique properties of the molecule .

Mechanism of Action

The mechanism of action of similar compounds is thought to be due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Safety and Hazards

The safety and hazards associated with similar compounds depend on the specific compound and its intended use . For example, 2-Chloro-5-(trifluoromethyl)phenol, a related compound, has hazard statements including H226 - Flammable liquid and vapor, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation .

Future Directions

The future directions for the development and application of similar compounds are promising. Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries, and many novel applications are expected to be discovered in the future .

Properties

IUPAC Name

(5Z)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-[(2-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O4/c1-2-30-16-6-4-3-5-11(16)9-13-17(27)25-19(29)26(18(13)28)15-10-12(20(22,23)24)7-8-14(15)21/h3-10H,2H2,1H3,(H,25,27,29)/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWAYIOQTWSKJM-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)NC(=O)N(C2=O)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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